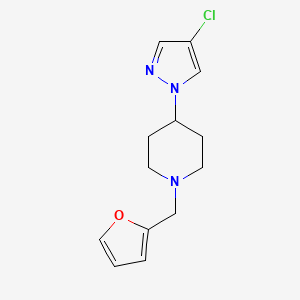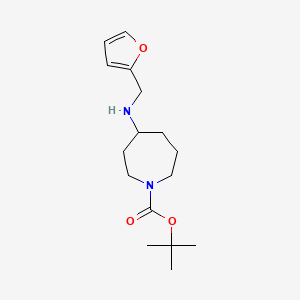
4-(4-chlorophenyl)-N-(3-hydroxypyridin-4-yl)oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-N-(3-hydroxypyridin-4-yl)oxane-4-carboxamide, commonly known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPOP belongs to the class of oxane-4-carboxamides, which are known to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.
Mechanism of Action
The mechanism of action of CPOP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation and survival. CPOP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and cell differentiation. By inhibiting HDAC activity, CPOP can induce apoptosis in cancer cells and suppress tumor growth.
Biochemical and Physiological Effects:
CPOP has been shown to have a number of biochemical and physiological effects, including the inhibition of HDAC activity, the induction of apoptosis in cancer cells, and the suppression of tumor growth. It has also been found to have anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of various inflammatory and viral diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using CPOP in lab experiments is its potential therapeutic applications, particularly in the field of cancer research. However, one of the limitations of using CPOP is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of CPOP can be challenging and time-consuming, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the research on CPOP. One potential direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to explore its anti-inflammatory and anti-viral properties and its potential use in the treatment of various inflammatory and viral diseases. Additionally, the development of more efficient and cost-effective methods for synthesizing CPOP could help to facilitate its use in future research.
Synthesis Methods
CPOP can be synthesized using a variety of methods, including the reaction of 4-chlorobenzene-1,3-diamine with 3-hydroxypyridine-4-carboxylic acid in the presence of a suitable coupling agent. The resulting product can be purified using various chromatographic techniques.
Scientific Research Applications
CPOP has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells, inhibiting cell proliferation, and suppressing tumor growth. CPOP has also been found to have anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of various inflammatory and viral diseases.
properties
IUPAC Name |
4-(4-chlorophenyl)-N-(3-hydroxypyridin-4-yl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c18-13-3-1-12(2-4-13)17(6-9-23-10-7-17)16(22)20-14-5-8-19-11-15(14)21/h1-5,8,11,21H,6-7,9-10H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOBAYYJCABSSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]-1,2-thiazole-4-carboxamide](/img/structure/B7647550.png)
![2,4-dimethyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7647557.png)


![N-[2-[(2-methylbenzoyl)amino]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7647589.png)
![N-[[1-[2-hydroxyethyl(methyl)amino]cyclohexyl]methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7647595.png)
![Tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate](/img/structure/B7647603.png)

![Tert-butyl 4-[(4-methyl-1,3-thiazol-5-yl)methylamino]azepane-1-carboxylate](/img/structure/B7647615.png)
![N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide](/img/structure/B7647626.png)
![N-ethyl-1-[2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carbonyl]azetidine-3-carboxamide](/img/structure/B7647639.png)
![[3-(Benzylamino)piperidin-1-yl]-(2-ethyloxan-4-yl)methanone](/img/structure/B7647645.png)
![6-Methyl-2-[[methyl(1-pyridin-2-ylethyl)amino]methyl]pyridin-3-ol](/img/structure/B7647660.png)
![1-[(1-Methoxycyclobutyl)methyl]-3-[(4-pyridin-3-ylphenyl)methyl]urea](/img/structure/B7647666.png)